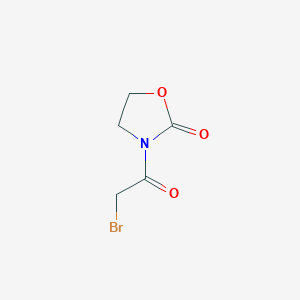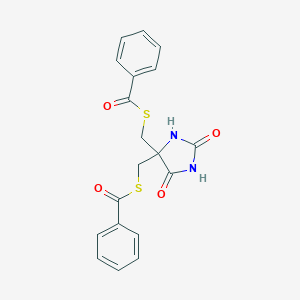
5,5-Bis((benzoylthio)methyl)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Bis((benzoylthio)methyl)-2,4-imidazolidinedione, commonly known as BZMIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZMIM is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C17H16N2O4S2.
Mécanisme D'action
The mechanism of action of BZMIM is not fully understood. However, studies have suggested that BZMIM exerts its biological effects by inhibiting the activity of enzymes involved in various cellular processes. BZMIM has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression and cell differentiation. BZMIM has also been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes that regulate various signaling pathways in cells.
Biochemical and Physiological Effects
BZMIM has been shown to have various biochemical and physiological effects. Studies have shown that BZMIM induces apoptosis in cancer cells by activating the caspase cascade. BZMIM has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, BZMIM has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
BZMIM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BZMIM is also soluble in organic solvents, which makes it easy to handle in the lab. However, BZMIM has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its properties and applications. In addition, BZMIM is a toxic compound that should be handled with care in the lab.
Orientations Futures
There are several future directions for the research on BZMIM. In the field of medicine, further studies are needed to investigate the anticancer and anti-inflammatory properties of BZMIM. In addition, studies are needed to investigate the potential of BZMIM as a therapeutic agent for other diseases. In the field of materials science, further studies are needed to investigate the potential of BZMIM as a building block for the synthesis of novel materials. In addition, studies are needed to investigate the properties and applications of the imidazolium-based ionic liquids synthesized from BZMIM.
Méthodes De Synthèse
The synthesis of BZMIM involves the reaction of 1,1'-thiocarbonyldiimidazole with benzyl mercaptan in the presence of a base. The reaction produces BZMIM as a white crystalline powder with a yield of 70-80%. The purity of the compound can be increased by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
BZMIM has been extensively studied for its potential applications in various fields. In the field of medicine, BZMIM has been investigated for its anticancer properties. Studies have shown that BZMIM inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. BZMIM has also been investigated for its potential as an anti-inflammatory agent. Studies have shown that BZMIM reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
In the field of materials science, BZMIM has been investigated for its potential applications as a building block for the synthesis of novel materials. BZMIM has been used as a precursor for the synthesis of imidazolium-based ionic liquids, which have applications in catalysis, separation, and energy storage.
Propriétés
Numéro CAS |
142979-93-9 |
|---|---|
Formule moléculaire |
C19H16N2O4S2 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
S-[[4-(benzoylsulfanylmethyl)-2,5-dioxoimidazolidin-4-yl]methyl] benzenecarbothioate |
InChI |
InChI=1S/C19H16N2O4S2/c22-15(13-7-3-1-4-8-13)26-11-19(17(24)20-18(25)21-19)12-27-16(23)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,20,21,24,25) |
Clé InChI |
VAVBPEARDVRFCA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)SCC2(C(=O)NC(=O)N2)CSC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)SCC2(C(=O)NC(=O)N2)CSC(=O)C3=CC=CC=C3 |
Autres numéros CAS |
142979-93-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



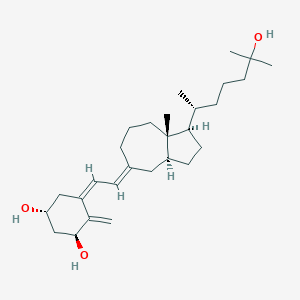
![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)
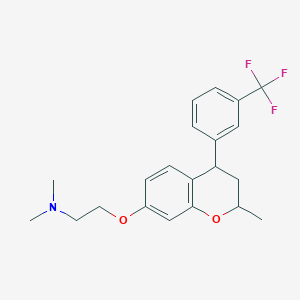
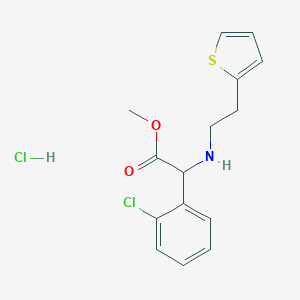
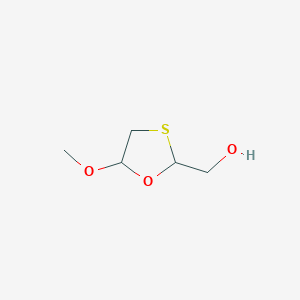
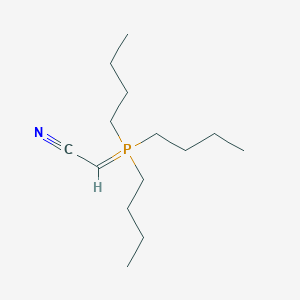


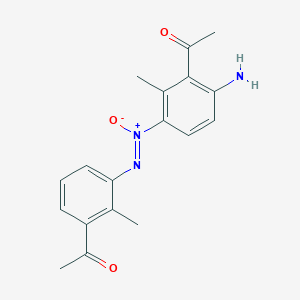

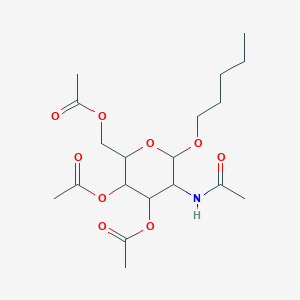
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)
